molecular formula C11H13N B13302730 Methyl(1-phenylbut-3-yn-1-yl)amine

Methyl(1-phenylbut-3-yn-1-yl)amine

Katalognummer: B13302730
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: GXRHHDMKONMETQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(1-phenylbut-3-yn-1-yl)amine is an organic compound with the molecular formula C11H13N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to a carbon chain. This compound is notable for its unique structure, which includes a phenyl group and an alkyne group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine typically involves the reaction of phenylacetylene with methylamine under specific conditions. One common method is the alkylation of phenylacetylene with methylamine in the presence of a suitable catalyst, such as palladium or copper, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(1-phenylbut-3-yn-1-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Phenylacetic acid or benzyl alcohol.

    Reduction: Methyl(1-phenylbut-3-en-1-yl)amine or Methyl(1-phenylbutyl)amine.

    Substitution: Various halogenated derivatives depending on the halogenating agent used.

Wissenschaftliche Forschungsanwendungen

Methyl(1-phenylbut-3-yn-1-yl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as monoamine oxidase inhibitors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl(1-phenylbut-3-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of active metabolites. Additionally, its alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.

Vergleich Mit ähnlichen Verbindungen

Methyl(1-phenylbut-3-yn-1-yl)amine can be compared with other similar compounds, such as:

    Phenylacetylene: Lacks the amine group, making it less versatile in certain reactions.

    Methyl(1-phenylprop-2-yn-1-yl)amine: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.

    Methyl(1-phenylbut-2-yn-1-yl)amine: Positional isomer with different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a phenyl group, an alkyne group, and an amine group, providing a wide range of reactivity and applications in various fields of research and industry.

Eigenschaften

Molekularformel

C11H13N

Molekulargewicht

159.23 g/mol

IUPAC-Name

N-methyl-1-phenylbut-3-yn-1-amine

InChI

InChI=1S/C11H13N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h1,4-6,8-9,11-12H,7H2,2H3

InChI-Schlüssel

GXRHHDMKONMETQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(CC#C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.